molecular formula C17H18 B14131735 1-(Hept-1-yn-1-yl)naphthalene

1-(Hept-1-yn-1-yl)naphthalene

Cat. No.: B14131735
M. Wt: 222.32 g/mol
InChI Key: UFWJWJYFEZCKSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hept-1-yn-1-yl)naphthalene can be synthesized through various synthetic routes. One common method involves the alkylation of naphthalene with hept-1-yne under specific reaction conditions. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, like dimethyl sulfoxide (DMSO), to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Hept-1-yn-1-yl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

1-(Hept-1-yn-1-yl)naphthalene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hept-1-yn-1-yl)naphthalene involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(Hept-1-yn-1-yl)benzene: Similar structure but with a benzene ring instead of naphthalene.

    1-(Hept-1-yn-1-yl)anthracene: Contains an anthracene ring, offering different chemical properties.

Uniqueness: 1-(Hept-1-yn-1-yl)naphthalene is unique due to its specific substitution pattern and the presence of both naphthalene and hept-1-yn-1-yl groups.

Properties

Molecular Formula

C17H18

Molecular Weight

222.32 g/mol

IUPAC Name

1-hept-1-ynylnaphthalene

InChI

InChI=1S/C17H18/c1-2-3-4-5-6-10-15-12-9-13-16-11-7-8-14-17(15)16/h7-9,11-14H,2-5H2,1H3

InChI Key

UFWJWJYFEZCKSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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